Epifluorohydrin
Overview
Description
It is a clear, colorless liquid with a boiling point of 85-86°C and a density of 1.067 g/mL at 25°C . This compound is highly reactive due to the presence of both an epoxide ring and a fluorine atom, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Epifluorohydrin, also known as 1,2-Epoxy-3-fluoropropane , is a chemical compound used in various applications.
Mode of Action
This compound is a halogenated epoxide . Epoxides are highly reactive and can polymerize in the presence of catalysts or when heated . They can react with acids, bases, and oxidizing and reducing agents . The mode of action of this compound is likely related to its reactivity as an epoxide .
Biochemical Pathways
Given its reactivity, it may interact with various biochemical pathways, potentially leading to a variety of downstream effects .
Action Environment
This compound is highly flammable and water-soluble . It reacts, possibly violently, with water in the presence of acid and other catalysts . The chlorinated derivative has been shown to be incompatible with aniline, strong oxidizers, sulfuric acid, isopropylamine, zinc, aluminum, iron, etc . Therefore, the environment in which this compound is used or stored can significantly influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Epifluorohydrin plays a significant role in biochemical reactions due to its highly reactive epoxide group. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can react with nucleophiles such as amino acids, peptides, and proteins, leading to the formation of covalent bonds. This reactivity is utilized in the synthesis of complex organic molecules and in modifying biomolecules for research purposes .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes, potentially leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can result in oxidative stress, organelle damage, and apoptosis in single cells . These effects are due to its ability to form covalent bonds with cellular components, disrupting normal cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its epoxide group. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. This compound can also cause changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions but can degrade when exposed to heat, light, or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including sustained oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild cellular stress and transient changes in cellular metabolism. At high doses, it can lead to significant toxic effects, including organ damage, severe oxidative stress, and apoptosis. These dose-dependent effects are critical for determining safe exposure levels and understanding the compound’s toxicity profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes that metabolize epoxides. It can be metabolized by epoxide hydrolases, which convert it into less reactive diols. This metabolic conversion is essential for detoxifying this compound and preventing its accumulation in tissues. The compound’s effects on metabolic flux and metabolite levels are also significant, as it can alter the balance of metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its lipophilicity and reactivity, which determine its ability to penetrate cell membranes and reach specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with cellular components and its chemical properties. It can localize to various organelles, including the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epifluorohydrin can be synthesized from epichlorohydrin through a halogen exchange reaction. In this process, epichlorohydrin is reacted with potassium fluoride in the presence of a solvent such as dimethylformamide at elevated temperatures (around 85°C). The reaction yields this compound and potassium chloride as a byproduct .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route, utilizing large-scale reactors and optimized conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient conversion and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: Epifluorohydrin undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of fluorinated alcohols, amines, and thiols.
Oxidation: this compound can be oxidized to form fluorinated diols or carboxylic acids.
Reduction: Reduction of this compound can yield fluorinated alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Fluorinated alcohols, amines, and thiols.
Oxidation: Fluorinated diols and carboxylic acids.
Reduction: Fluorinated alcohols.
Scientific Research Applications
Epifluorohydrin has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: this compound derivatives are used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is employed in the synthesis of fluorinated drugs and diagnostic agents.
Industry: this compound is used in the production of specialty polymers, surfactants, and agrochemicals.
Comparison with Similar Compounds
Epichlorohydrin: Similar in structure but contains a chlorine atom instead of fluorine. It is less reactive and has different chemical properties.
Epibromohydrin: Contains a bromine atom instead of fluorine. It is more reactive than epichlorohydrin but less so than epifluorohydrin.
Glycidyl Fluoride: Another fluorinated epoxide, but with different reactivity and applications.
Uniqueness of this compound: this compound’s unique combination of an epoxide ring and a fluorine atom makes it highly reactive and versatile in chemical synthesis. Its ability to form stable covalent bonds with nucleophiles and its enhanced stability due to the fluorine atom make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-(fluoromethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c4-1-3-2-5-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFAHDAXIUURLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
Record name | EPIFLUOROHYDRIN | |
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DSSTOX Substance ID |
DTXSID4025244 | |
Record name | 1,2-Epoxy-3-fluoropropane | |
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Molecular Weight |
76.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Epifluorohydrin is a clear colorless liquid. (NTP, 1992) | |
Record name | EPIFLUOROHYDRIN | |
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Boiling Point |
185 to 187 °F at 760 mmHg (NTP, 1992) | |
Record name | EPIFLUOROHYDRIN | |
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Flash Point |
40 °F (NTP, 1992) | |
Record name | EPIFLUOROHYDRIN | |
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Solubility |
greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) | |
Record name | EPIFLUOROHYDRIN | |
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Density |
1.09 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | EPIFLUOROHYDRIN | |
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CAS No. |
503-09-3 | |
Record name | EPIFLUOROHYDRIN | |
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Record name | Epifluorohydrin | |
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Record name | 1,2-Epoxy-3-fluoropropane | |
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Record name | Epifluorohydrin | |
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Record name | 1,2-Epoxy-3-fluoropropane | |
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Record name | 1,2-epoxy-3-fluoropropane | |
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Record name | 1,2-EPOXY-3-FLUOROPROPANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of epifluorohydrin?
A1: this compound has a molecular formula of C3H5FO and a molecular weight of 92.07 g/mol.
Q2: What are the key spectroscopic features of this compound?
A: this compound displays characteristic peaks in infrared (IR) and Raman spectra. Studies show that the number of bands disappearing upon annealing a solid sample suggests a single conformation in the crystalline state. [] Furthermore, analysis of 1H and 19F nuclear magnetic resonance (NMR) spectra provides valuable information about the predominant rotational isomers and their conformations in different solvents. [, , , ] Temperature-dependent Fourier-transform infrared (FT-IR) spectroscopy, coupled with ab initio calculations, further elucidates the conformational stability of this compound. []
Q3: How many conformations does this compound exhibit, and how do they influence its properties?
A: this compound exists in three stable conformations: cis and two non-equivalent gauche conformers. Evidence for these conformations comes from the observation of spectral triplets in IR and Raman spectra of the liquid and gaseous phases. [] The relative populations of these conformers influence the compound's optical rotation, which has been studied both in the vapor phase and in various solvents. []
Q4: How does solvation affect the optical rotation of this compound?
A: Solution-phase studies reveal that the optical rotation of this compound is significantly influenced by the nature of the solvent. [] This sensitivity to the solvent environment arises from the interplay between the different conformations adopted by the molecule and the specific interactions it forms with surrounding solvent molecules.
Q5: What computational methods have been used to study the structure and properties of this compound?
A: Density functional theory (DFT) calculations have been instrumental in elucidating the structural and electronic factors responsible for the observed optical rotation of this compound. [] These calculations provide insights into the relative energies of the different conformations and their individual contributions to the overall chiroptical properties.
Q6: How does this compound react with boron atoms in the gas phase?
A: Gas-phase kinetic studies have shown that this compound reacts with boron atoms with a rate constant of 7.7 x 10-11 cm3 molecule-1 s-1 at 300 K. [] MNDO calculations suggest that the reaction proceeds through the formation of a bound complex between boron and the oxygen atom of the epoxide ring.
Q7: How can this compound be used in the synthesis of PET radiotracers?
A: this compound, specifically its 18F-labeled isotopologue ([18F]this compound), serves as a versatile synthon for introducing the 3-[18F]fluoro-2-hydroxypropyl moiety into PET radiotracers. [, , ] This approach has been successfully applied in the synthesis of [18F]fluoromisonidazole ([18F]FMISO), a radiotracer used for imaging hypoxic cells in tumors and ischemic tissues. [, ]
Q8: What role does this compound play in the study of surface reactivity?
A: this compound is employed to investigate the reactivity of epoxy functionalities with surfaces, a crucial aspect of adhesion science. [] Studies using plasma-polymerized surfaces with gradients in carboxylic acid group concentration have demonstrated that the level of this compound chemisorption depends significantly on the carboxylic acid content. []
Q9: How does this compound interact with halohydrin dehalogenases?
A: this compound can be transformed by halohydrin dehalogenases. [] While specific details of these transformations are not provided in the abstracts, this interaction highlights the potential for enzymatic degradation of this compound.
Q10: What is the significance of this compound's interaction with a chiral vanadyl salen complex?
A: Studies employing EPR, ENDOR, HYSCORE, and DFT have investigated the chiral interaction between this compound and a chiral vanadyl salen complex. [] The observed enantiomer discrimination of this compound by the complex arises from a delicate balance of H-bonding, steric effects, and electrostatic interactions. This work highlights the potential for utilizing chiral metal complexes in enantioselective catalysis involving this compound.
Q11: How is this compound degraded by Xanthobacter strain Py2?
A: Xanthobacter strain Py2, when grown on propylene, expresses enzymes capable of degrading this compound. [] This degradation process does not involve alkene monooxygenase, as indicated by the lack of inhibition by propyne. Instead, this compound interacts with an epoxidase enzyme, ultimately leading to the formation of chloroacetone, which is further metabolized by the bacterium.
Q12: What is the relative rate of degradation for different epihalohydrins by Xanthobacter strain Py2?
A: The degradation rate of epoxides by Xanthobacter strain Py2 follows the order: propylene oxide > this compound > epichlorohydrin > epibromohydrin. [] This trend suggests that the nature of the halogen substituent influences the substrate specificity and activity of the bacterial degradative enzymes.
Q13: How can trace concentrations of this compound in water be analyzed?
A: Aqueous-phase aminolysis coupled with solid-phase extraction, silylation, and gas chromatography-mass spectrometry (GC-MS) provides a sensitive method for analyzing trace levels of this compound in water. [] This technique achieves detection limits in the range of 5-10 ng/L.
Q14: What are the potential environmental concerns associated with this compound?
A: While the provided abstracts do not directly address the environmental impact of this compound, its use in various chemical processes and potential release into the environment necessitate careful consideration of its ecotoxicological effects. [, ] Implementing appropriate waste management and recycling strategies is crucial to mitigate any negative environmental consequences. []
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